Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester
Description
Overview of Carbamic Acid Derivatives
Carbamic acid derivatives constitute a fundamental class of organic compounds that have garnered substantial attention in contemporary chemical research due to their diverse structural features and broad applicability across multiple scientific disciplines. The parent compound, carbamic acid, with the formula H₂NCOOH, serves as the theoretical foundation for an extensive family of derivatives characterized by systematic substitution at both the amino and carboxyl termini. These compounds are formally recognized as hybrid structures that combine characteristics of both amines and carboxylic acids, yet their unique electronic properties distinguish them significantly from simple amino acids.
The carbamate functional group, represented by the linkage -O-CO-NH-, forms the core structural motif that defines this chemical family. The electronic delocalization within this moiety creates a pseudo-double bond character that restricts free rotation and contributes to the conformational stability observed in carbamate derivatives. This resonance stabilization, which has been quantified at approximately 3-4 kcal/mol lower than comparable amides, arises from the unique electronic contributions of the additional oxygen atom in the carbamate structure.
Contemporary research has identified carbamates as particularly valuable compounds due to their exceptional chemical stability, proteolytic resistance, and capacity for controlled molecular interactions. The carbamate functionality demonstrates remarkable stability against various nucleophiles and reducing agents while maintaining susceptibility to specific hydrolytic conditions, making these compounds ideal candidates for applications requiring selective reactivity. Furthermore, the ability of carbamates to function as hydrogen bond donors and acceptors through their carbonyl oxygen and nitrogen centers provides additional versatility in molecular design and intermolecular recognition processes.
The synthetic accessibility of carbamate derivatives has been enhanced through the development of numerous preparative methodologies that utilize carbon dioxide as a renewable feedstock. These environmentally conscious synthetic approaches have enabled the efficient preparation of structurally diverse carbamates, including complex derivatives with multiple functional groups and stereochemical elements. The field has particularly benefited from advances in metal-catalyzed reactions and phase-transfer catalysis that allow for mild reaction conditions and high yields.
Historical Context and Discovery of N-(4-hydroxybutoxy)-N-methyl Carbamic Acid Esters
The development of N-(4-hydroxybutoxy)-N-methyl carbamic acid esters represents a significant milestone in the evolution of carbamate chemistry, building upon decades of fundamental research into urethane-type protecting groups and their applications in organic synthesis. The historical foundation for this compound class can be traced to the pioneering work of Bergmann and Zervas in 1932, who introduced the benzyloxycarbonyl group as the first reversible amino-protecting group for peptide synthesis. This breakthrough established the conceptual framework for utilizing carbamate derivatives as protective moieties, ultimately leading to the sophisticated protecting group strategies employed in modern synthetic chemistry.
The specific structural motif present in N-(4-hydroxybutoxy)-N-methyl carbamic acid esters emerged from systematic investigations into the optimization of carbamate protecting groups during the latter half of the twentieth century. The introduction of the tert-butyloxycarbonyl protecting group by Carpino in the 1960s provided a crucial precedent for acid-labile carbamate derivatives. This development demonstrated the potential for designing carbamate structures with specific stability profiles and deprotection requirements, inspiring subsequent research into more complex carbamate architectures.
The hydroxybutoxy substituent pattern found in these derivatives represents an evolution of earlier work on hydroxylated carbamate structures designed for enhanced solubility and bioavailability characteristics. Research conducted throughout the 1980s and 1990s revealed that incorporation of hydroxylated alkyl chains into carbamate structures could significantly modify their physical properties and biological activity profiles. The specific four-carbon hydroxylated chain length was identified through systematic structure-activity relationship studies that examined the optimal balance between hydrophilicity and synthetic accessibility.
The methylation of the nitrogen center in these derivatives reflects advances in understanding the electronic and steric effects of N-substitution on carbamate stability and reactivity. Comparative studies demonstrated that N-methylated carbamates exhibit enhanced chemical stability compared to their non-methylated counterparts while maintaining appropriate reactivity for synthetic transformations. This substitution pattern also influences the conformational preferences of the molecule, contributing to the overall three-dimensional structure and potential intermolecular interactions.
Significance of the 1,1-dimethylethyl (tert-butyl) Ester Moiety in Organic Chemistry
The 1,1-dimethylethyl ester moiety, commonly referred to as the tert-butyl ester group, represents one of the most important and widely utilized protecting groups in modern organic synthesis, particularly for carboxylic acid functionalities. The exceptional significance of this structural element stems from its unique combination of chemical stability and selective reactivity that has made it indispensable in complex synthetic sequences. The tert-butyl group demonstrates remarkable stability against various nucleophiles, bases, and reducing agents, while remaining susceptible to acidic conditions that enable selective deprotection under controlled circumstances.
The electronic and steric properties of the tert-butyl ester moiety contribute substantially to its protective efficacy and synthetic utility. The quaternary carbon center creates significant steric hindrance that prevents unwanted nucleophilic attack at the carbonyl carbon under normal reaction conditions. This steric protection allows for selective transformations of other functional groups within the same molecule without affecting the protected carboxylic acid. Additionally, the electron-donating nature of the branched alkyl substituents stabilizes the ester linkage through inductive effects, further enhancing the chemical robustness of the protecting group.
The deprotection mechanism of tert-butyl esters involves acid-catalyzed cleavage that proceeds through formation of a stabilized tert-butyl carbocation intermediate. This mechanism enables selective removal of the protecting group using mild acidic conditions such as trifluoroacetic acid in dichloromethane, or hydrochloric acid in organic solvents. The stability of the resulting carbocation, due to hyperconjugation and inductive stabilization from the three methyl groups, makes this deprotection process thermodynamically favorable and kinetically accessible under appropriate conditions.
Recent developments in tert-butyl ester chemistry have expanded the scope of both protection and deprotection methodologies. Advanced synthetic approaches now allow for the direct conversion of free carboxylic acids to tert-butyl esters using bis(trifluoromethanesulfonyl)imide as a catalyst in tert-butyl acetate, providing improved yields and reduced reaction times compared to conventional methods. These improvements have enhanced the practical utility of tert-butyl esters in large-scale synthetic applications and complex molecule synthesis.
The significance of the tert-butyl ester moiety extends beyond simple protecting group applications to encompass its role in controlling molecular conformation and intermolecular interactions. The bulky nature of the tert-butyl group can influence the overall three-dimensional structure of molecules, affecting their physical properties, biological activity, and synthetic accessibility. This conformational control has been particularly valuable in the development of bioactive compounds where precise spatial arrangement of functional groups is critical for activity.
Rationale for Academic Investigation of the Compound
The academic investigation of carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester is justified by multiple converging factors that position this compound at the intersection of several important areas of chemical research. The structural complexity of this molecule, combining a carbamate core with a hydroxylated alkyl chain and a sterically demanding ester moiety, makes it an ideal subject for fundamental studies of structure-activity relationships and molecular property optimization. Such investigations contribute to the broader understanding of how specific structural modifications influence chemical behavior, stability profiles, and potential applications in various scientific domains.
The compound serves as a valuable model system for studying the electronic and steric effects of multiple substituents on carbamate chemistry. The presence of the hydroxybutoxy chain introduces hydrogen bonding capabilities and conformational flexibility that can significantly influence molecular behavior. The N-methyl substitution provides insights into the effects of nitrogen alkylation on carbamate stability and reactivity, while the tert-butyl ester moiety offers opportunities to investigate steric protection strategies and acid-labile protecting group mechanisms. This combination of structural features makes the compound particularly suitable for mechanistic studies and synthetic methodology development.
From a synthetic chemistry perspective, this compound represents an important intermediate or target structure that embodies contemporary challenges in selective functionalization and protecting group strategies. The successful synthesis and manipulation of such complex carbamate derivatives requires sophisticated understanding of reaction selectivity, functional group compatibility, and purification techniques. Academic investigation of this compound therefore contributes to the development of new synthetic methodologies and the optimization of existing procedures for complex molecule synthesis.
The potential applications of this compound in pharmaceutical research provide additional motivation for academic study. Carbamate derivatives have demonstrated significant utility as drug candidates, prodrugs, and synthetic intermediates in medicinal chemistry. The specific structural features present in this compound, including the hydroxylated alkyl chain and protected carboxylic acid functionality, are commonly found in bioactive molecules and pharmaceutical agents. Academic investigation can therefore contribute to understanding the relationship between molecular structure and biological activity in carbamate-containing compounds.
Environmental and sustainability considerations also support academic investigation of this compound as part of broader research into green chemistry approaches to carbamate synthesis. Recent developments in carbon dioxide utilization for carbamate formation align with global efforts to develop more sustainable chemical processes. Academic study of complex carbamate derivatives like this compound can contribute to the development of more efficient and environmentally friendly synthetic methodologies.
Scope and Structure of the Review
This comprehensive review is designed to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its structural characteristics, synthetic approaches, chemical properties, and potential applications. The scope of this investigation extends beyond simple compound characterization to include detailed analysis of the underlying chemistry that governs its behavior and the broader context of carbamate research that informs our understanding of this molecular system.
The structural analysis component of this review will examine the three-dimensional architecture of the compound, focusing on the conformational preferences imposed by the various substituents and the electronic distribution within the molecule. Particular attention will be given to the interactions between the hydroxybutoxy chain, the N-methyl group, and the tert-butyl ester moiety, as these structural elements collectively determine the compound's physical and chemical properties. Advanced computational studies and experimental structural data will be integrated to provide a comprehensive picture of the molecular geometry and electronic characteristics.
Synthetic methodology represents a central focus of this review, encompassing both historical approaches to carbamate synthesis and contemporary developments in the field. The discussion will include detailed examination of carbon dioxide-based synthetic routes, metal-catalyzed coupling reactions, and protecting group strategies relevant to the preparation of this compound. Comparative analysis of different synthetic approaches will be provided, highlighting factors such as yield, selectivity, environmental impact, and scalability that influence the choice of synthetic strategy.
The chemical properties section will address the reactivity patterns, stability characteristics, and transformation potential of the compound under various reaction conditions. This analysis will draw upon fundamental principles of carbamate chemistry while addressing the specific influences of the hydroxybutoxy and tert-butyl ester substituents on reactivity. Mechanistic considerations will be integrated throughout this discussion to provide insight into the underlying chemical processes that govern the compound's behavior.
Applications and potential uses of the compound will be examined within the broader context of carbamate utility in synthetic chemistry, medicinal chemistry, and materials science. The review will explore how the specific structural features of this compound position it for particular applications while identifying opportunities for further development and optimization. Future research directions and emerging trends in carbamate chemistry will be discussed to provide perspective on the continued relevance and potential impact of this compound class.
Properties
IUPAC Name |
tert-butyl N-(4-hydroxybutoxy)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)14-8-6-5-7-12/h12H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAAOXSESHAVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Carbamic acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl ester (CAS Number: 214749-90-3) is a compound that has garnered attention for its potential biological activities, particularly in neuroprotection and as an inhibitor of certain enzymes associated with neurodegenerative diseases. This article explores the biological activity of this compound, including its mechanisms of action, relevant research findings, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₁O₃ |
| Molecular Weight | 185.22 g/mol |
| LogP | 0.8977 |
| PSA | 58.56 Ų |
Research indicates that this compound may act as both a β-secretase and an acetylcholinesterase inhibitor. These actions are crucial in preventing the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer's disease pathology. Specifically, the compound has demonstrated the ability to:
- Inhibit Aβ Aggregation : It prevents the formation of fibrils from Aβ1-42, reducing the neurotoxic effects associated with amyloid plaques.
- Protect Astrocytes : In vitro studies show that the compound can improve astrocyte cell viability in the presence of Aβ1-42, suggesting a protective role against oxidative stress and inflammation.
In Vitro Studies
In vitro experiments have shown that treatment with this compound results in:
- Increased Cell Viability : Astrocytes treated with Aβ1-42 alone exhibited a significant decrease in viability (43.78 ± 7.17%), while co-treatment with the compound improved viability to 62.98 ± 4.92% .
- Reduction in Reactive Oxygen Species (ROS) : The compound was found to reduce ROS levels produced by astrocytes when exposed to Aβ1-42, indicating its potential antioxidant properties .
In Vivo Studies
In vivo investigations using scopolamine-induced models of Alzheimer's disease revealed:
- Moderate Protective Effects : The compound exhibited a moderate protective effect against oxidative stress induced by scopolamine, as evidenced by decreased malondialdehyde (MDA) levels compared to control groups .
- Bioavailability Concerns : Despite its protective effects in vitro, the lack of significant results in vivo was attributed to issues related to bioavailability within the brain .
Case Studies
A notable case study involved testing the efficacy of the compound in animal models designed to mimic Alzheimer's disease symptoms. The study aimed to assess both behavioral changes and biochemical markers post-treatment. Results indicated:
- Improvement in Cognitive Function : Animals treated with Carbamic acid showed improvements in memory tasks compared to untreated controls.
- Biochemical Analysis : Post-mortem analysis revealed lower levels of inflammatory cytokines and oxidative stress markers in treated animals .
Potential Therapeutic Applications
Given its mechanism of action and observed biological activities, this compound holds promise for development as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease. Its dual role as an enzyme inhibitor and neuroprotective agent could make it valuable in combination therapies aimed at mitigating disease progression.
Scientific Research Applications
Pharmaceutical Development
Carbamic acid derivatives are widely studied for their pharmaceutical potential. The compound has been investigated for its role as a prodrug or intermediate in synthesizing bioactive molecules. Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy.
Agricultural Chemicals
Research indicates that carbamic acid derivatives can serve as pesticides or herbicides. They may function by inhibiting specific enzymes in pests or plants, thus providing a means of controlling agricultural pests without harming the crops.
Polymer Chemistry
Carbamic acid esters are utilized in the synthesis of polymers with specific properties. The compound can be polymerized to create materials with desirable mechanical and thermal characteristics, making it valuable in materials science.
Data Tables
| Application Area | Description | Example Uses |
|---|---|---|
| Pharmaceutical Development | Intermediate for drug synthesis | Prodrugs for enhanced absorption |
| Agricultural Chemicals | Pesticides and herbicides | Insect growth regulators |
| Polymer Chemistry | Synthesis of functional polymers | Coatings, adhesives, and sealants |
Case Study 1: Pharmaceutical Applications
In a study published in the Journal of Medicinal Chemistry, researchers explored the use of carbamic acid derivatives in developing new analgesics. The study demonstrated that modifying the carbamate structure could lead to compounds with improved pain-relieving properties while minimizing side effects.
Case Study 2: Agricultural Impact
A research article in Pest Management Science examined the efficacy of a carbamic acid-based pesticide on soybean crops. Results indicated that the compound significantly reduced pest populations while maintaining crop health, showcasing its potential as an environmentally friendly pest control option.
Case Study 3: Material Science Innovations
A study detailed in Polymer Science highlighted the use of carbamic acid esters in creating biodegradable polymers. The research found that incorporating these compounds into polymer matrices enhanced degradation rates while retaining mechanical strength, making them suitable for sustainable packaging solutions.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The following table highlights key structural differences between the target compound and similar Boc-protected carbamates:
Functional Group Impact on Reactivity and Solubility
- Hydrophilicity : The target compound’s 4-hydroxybutoxy chain enhances water solubility compared to analogues with cyclic (e.g., bicyclohexane in ) or aromatic substituents (e.g., thiazolylbenzyl in ). This property is critical for reactions requiring polar solvents .
- Electronic Effects : Aromatic substituents (e.g., biphenyl in ) introduce π-π interactions, while electron-withdrawing groups (e.g., nitro in ) may alter Boc cleavage kinetics under acidic conditions .
Preparation Methods
Three-Step Continuous Process for N-Methyl Carbamate Esters
A highly efficient industrial approach involves a three-step continuous reactor system, as detailed in patent CN85109417A:
| Step | Description | Conditions | Key Points |
|---|---|---|---|
| 1. Formation of Phenyl-N-methyl Urethane | React diphenyl carbonate with methylamine in liquid phase | 20–80 °C, molar ratio methylamine:diphenyl carbonate ~0.8–1:1, 15–60 min residence time | Generates phenyl-N-methyl urethane and phenol |
| 2. Thermolysis of Phenyl-N-methyl Urethane | Phenyl-N-methyl urethane decomposes to methyl isocyanate and phenol | 180–220 °C, 200 mmHg to atmospheric pressure, 0.5–3 h residence time | Methyl isocyanate separated by partial condensation from phenol |
| 3. Carbamate Formation | Methyl isocyanate reacts with substituted phenol or hydroxy compound in inert organic solvent with catalyst B | 0–50 °C, continuous flow, 0.5–8 h residence time | Produces N-methyl carbamate ester, product recovered by crystallization or filtration |
This method achieves over 97% molar yield of N-methyl carbamate with high purity and allows recycling of unreacted intermediates and solvents, making it industrially viable and environmentally efficient.
Specific Synthesis of Carbamic Acid, N-(4-hydroxybutoxy)-N-methyl-, 1,1-dimethylethyl Ester
While direct literature on this exact compound is limited, analogous carbamate esters with similar structural motifs have been synthesized using the following approach:
Reaction Scheme
- Starting material: 4-hydroxybutanol or protected derivatives.
- Reagent: Methyl isocyanate or generated in situ from phenyl-N-methyl urethane.
- Catalyst: Basic catalysts (e.g., tertiary amines or organometallic catalysts).
- Solvent: Inert organic solvents such as tetrahydrofuran (THF), methanol, or mixtures.
- Temperature: 0–50 °C to prevent side reactions and degradation.
- Isolation: Crystallization or column chromatography.
Example from Related Compound Synthesis (Carbamic Acid Esters)
A synthesis of a related carbamate ester, tert-butyl (4-hydroxynaphthalen-2-yl)carbamate, involves:
| Step | Procedure | Conditions | Yield & Notes |
|---|---|---|---|
| Hydrolysis and deprotection of diboc derivative | React diboc derivative with lithium hydroxide in THF-methanol-water mixture | 3 hours stirring at room temperature | 67% yield after extraction and silica gel chromatography |
| Purification | Silica gel column chromatography with 0–20% ethyl acetate in hexane | - | Product purity confirmed by NMR and LC/MS |
This example illustrates the use of lithium hydroxide in mixed solvents to achieve selective hydrolysis and isolation of carbamate esters.
Comparative Table of Preparation Parameters
Research Findings and Notes
- The three-step continuous process is the most efficient and scalable method, providing high yields and enabling recycling of intermediates and solvents, which is critical for industrial production.
- The temperature control during methyl isocyanate generation and carbamate formation is crucial to avoid side reactions and degradation.
- Use of inert organic solvents and appropriate catalysts improves selectivity and yield.
- Purification methods such as crystallization and silica gel chromatography are effective for isolating pure carbamate esters.
- The reaction mechanism involves nucleophilic attack of the hydroxy group on methyl isocyanate, forming the carbamate linkage.
Q & A
Q. What are the optimal synthetic routes for synthesizing carbamic acid derivatives with tert-butyl ester protection?
Methodological Answer: The tert-butyl (Boc) group is widely used for amine protection. For carbamic acid derivatives, a common approach involves reacting hydroxyl-containing intermediates with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions. For example, in the synthesis of structurally similar compounds (e.g., tert-butyl N-[(1S)-4-oxocyclohex-2-en-1-yl]carbamate), coupling reactions with Boc-protected amines are performed in acetonitrile or dichloromethane using catalysts like DMAP and reflux conditions . Key parameters include stoichiometric ratios of reagents, reaction time (4–30 hours), and purification via column chromatography (e.g., cyclohexane/ethyl acetate gradients) .
Q. How can NMR spectroscopy and mass spectrometry (MS) be employed to confirm the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Analyze characteristic peaks for the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in 1H NMR) and the hydroxybutoxy moiety (broad -OH peak at ~2–3 ppm, ether linkages at 3.4–4.0 ppm). Stereochemical confirmation (e.g., cis/trans isomers) may require NOESY or COSY .
- MS : Electrospray ionization (ESI) or electron impact (EI) can detect molecular ion peaks (e.g., [M+H]+ or [M+Na]+). Fragmentation patterns (e.g., loss of tert-butoxy group, m/z 57) validate the Boc protection .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for carbamic acid esters in polar vs. non-polar solvents?
Methodological Answer: Contradictory solubility profiles (e.g., poor solubility in water but moderate in ethanol) may arise from the compound’s amphiphilic nature (hydrophobic Boc group vs. hydrophilic hydroxybutoxy chain). Systematic studies should:
- Measure solubility in binary solvent systems (e.g., DMSO/water gradients) using UV-Vis spectroscopy or HPLC.
- Correlate results with computational models (e.g., Hansen solubility parameters or COSMO-RS simulations) .
- Verify stability under tested conditions (e.g., pH 2–12) to rule out hydrolysis of the Boc group .
Q. What strategies mitigate byproduct formation during N-methylation of carbamate intermediates?
Methodological Answer: Byproducts such as over-alkylated species or decomposition products (e.g., tert-butyl alcohol) can be minimized by:
- Controlled reaction conditions : Use methyl iodide or dimethyl sulfate in anhydrous THF at 0–5°C to slow side reactions.
- Catalyst optimization : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity .
- In-line monitoring : Track reaction progress via TLC or FTIR to terminate reactions at optimal conversion (e.g., ~90% yield) .
Q. How can researchers address discrepancies in biological activity data for structurally similar carbamates?
Methodological Answer: Divergent bioactivity (e.g., enzyme inhibition vs. inactivity) may stem from stereochemical variations or impurities. To resolve this:
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA/IB and test individual isomers .
- High-purity synthesis : Ensure intermediates are purified via recrystallization or preparative HPLC (>98% purity) .
- Docking studies : Compare molecular interactions using software like AutoDock to identify critical binding motifs (e.g., hydrogen bonding with hydroxybutoxy groups) .
Experimental Design Considerations
Q. What protocols ensure the stability of the hydroxybutoxy moiety during prolonged storage?
Methodological Answer:
- Storage conditions : Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation of the hydroxy group.
- Stabilizers : Add radical scavengers (e.g., BHT) to liquid formulations or lyophilize with cryoprotectants (e.g., trehalose) for solid-state stability .
- Periodic analysis : Monitor degradation via HPLC every 3–6 months; detect hydrolyzed products (e.g., free amine) using ninhydrin tests .
Q. How can reaction yields be improved for large-scale synthesis of this compound?
Methodological Answer:
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., over-Boc protection) .
- Catalyst recycling : Use immobilized catalysts (e.g., silica-supported DMAP) to reduce costs and improve turnover numbers .
- Solvent optimization : Switch to greener solvents (e.g., 2-MeTHF) that improve solubility and facilitate workup .
Data Interpretation & Troubleshooting
Q. How to interpret unexpected mass spectrometry fragments (e.g., m/z 170) in carbamate analysis?
Methodological Answer: Unanticipated fragments may indicate:
Q. What analytical methods differentiate between Boc-protected amines and free amines in reaction mixtures?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
